molecular formula C11H10Br2N4O B11672231 2,4-Dibromo-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 303105-17-1

2,4-Dibromo-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B11672231
CAS No.: 303105-17-1
M. Wt: 374.03 g/mol
InChI Key: NZAFVHVKGSZJDY-LHHJGKSTSA-N
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Description

2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a chemical compound with the molecular formula C11H10Br2N4O . This compound is notable for its unique structure, which includes a phenol group substituted with bromine atoms and a triazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the reaction of 2,4-dibromophenol with 3,5-dimethyl-4H-1,2,4-triazole-4-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and phenol group can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other brominated phenols and triazole derivatives. For example:

These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of 2,4-dibromo-6-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific combination of bromine atoms and the triazole ring, which imparts distinct properties.

Properties

CAS No.

303105-17-1

Molecular Formula

C11H10Br2N4O

Molecular Weight

374.03 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol

InChI

InChI=1S/C11H10Br2N4O/c1-6-15-16-7(2)17(6)14-5-8-3-9(12)4-10(13)11(8)18/h3-5,18H,1-2H3/b14-5+

InChI Key

NZAFVHVKGSZJDY-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C(=CC(=C2)Br)Br)O)C

Origin of Product

United States

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